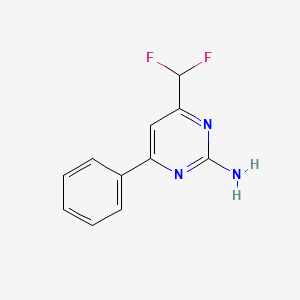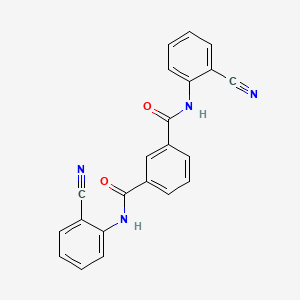
4-(difluoromethyl)-6-phenyl-2-pyrimidinamine
Übersicht
Beschreibung
4-(Difluoromethyl)-6-phenyl-2-pyrimidinamine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative, which has a difluoromethyl group and a phenyl group attached to the pyrimidine ring.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-6-phenyl-2-pyrimidinamine is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound may inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis. The anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines. The mechanism of action of this compound in the treatment of viral infections is not well understood, but it may involve the inhibition of viral replication.
Biochemical and Physiological Effects
Studies have shown that 4-(Difluoromethyl)-6-phenyl-2-pyrimidinamine can have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and increase survival rates. Additionally, it has been found to reduce inflammation and improve symptoms in animal models of inflammatory diseases. Furthermore, this compound has been shown to inhibit the replication of certain viruses, indicating its potential as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Difluoromethyl)-6-phenyl-2-pyrimidinamine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have promising activity in a range of biological assays, making it a useful tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(Difluoromethyl)-6-phenyl-2-pyrimidinamine. One area of interest is the development of this compound as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its potential efficacy in treating different types of cancer. Additionally, this compound may have potential as an anti-inflammatory agent, and further research is needed to explore this potential application. Furthermore, the antiviral activity of this compound warrants further investigation, with studies needed to determine its efficacy against different viruses and to elucidate its mechanism of action. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds with a range of potential applications.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-6-phenyl-2-pyrimidinamine has been studied extensively for its potential applications in various fields. It has been found to have promising anticancer activity against a range of cancer cell lines. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation in animal models. Furthermore, this compound has been investigated for its potential use in the treatment of viral infections, with studies showing that it can inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c12-10(13)9-6-8(15-11(14)16-9)7-4-2-1-3-5-7/h1-6,10H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVQYRSVYZGBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5627899 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B3442560.png)
![2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3442561.png)

![2,4-dichloro-N-{4-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B3442575.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3442577.png)
![N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3442580.png)


![3-bromo-N-(2-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442619.png)
![3-amino-6-propylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3442624.png)
![ethyl {[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]thio}acetate](/img/structure/B3442629.png)
![N-(tert-butyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3442632.png)